molecular formula C40H80O2 B12724426 Tetracosyl hexadecanoate CAS No. 42232-35-9

Tetracosyl hexadecanoate

Cat. No.: B12724426
CAS No.: 42232-35-9
M. Wt: 593.1 g/mol
InChI Key: KKTAIMZGSAQXRE-UHFFFAOYSA-N
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Description

It is a naturally occurring compound found in beeswax and other natural waxes . This compound is known for its hydrophobic properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with tetracosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetracosyl hexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetracosyl hexadecanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its role in the structure and function of biological waxes, such as beeswax.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of tetracosyl hexadecanoate involves its interaction with biological membranes and waxes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can encapsulate hydrophobic drugs, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracosyl hexadecanoate is unique due to its long-chain structure, which imparts distinct physical and chemical properties. Its high melting point and hydrophobic nature make it suitable for specific industrial applications where stability and water resistance are required .

Properties

CAS No.

42232-35-9

Molecular Formula

C40H80O2

Molecular Weight

593.1 g/mol

IUPAC Name

tetracosyl hexadecanoate

InChI

InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-16-14-12-10-8-6-4-2/h3-39H2,1-2H3

InChI Key

KKTAIMZGSAQXRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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